3,7,10-TRIMETHYLSILATRANE
Description
Properties
CAS No. |
17805-80-0 |
|---|---|
Molecular Formula |
C9H19NO3Si |
Molecular Weight |
217.34 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for 3,7,10 Trimethylsilatrane
Established Synthetic Pathways to 3,7,10-TRIMETHYLSILATRANE
Traditional methods for synthesizing silatranes, including the 3,7,10-trimethyl derivative, have been well-documented. These pathways, while effective, often necessitate stringent reaction conditions and laborious purification procedures. acs.org
Transesterification Reactions of Trialkoxysilanes with Trialkanolamines
The most fundamental and widely employed method for forming the silatrane (B128906) cage is the transesterification of a trialkoxysilane with a trialkanolamine. mdpi.com In the specific case of this compound, the trialkanolamine reactant is triisopropanolamine (B86542). researchgate.net This reaction involves the exchange of the alkoxy groups on the silicon atom with the hydroxyl groups of triisopropanolamine, leading to the formation of the characteristic tricyclic cage structure and the release of three equivalents of alcohol as a byproduct. researchgate.net
The general reaction is as follows: RSi(OR')₃ + N(CH₂CH(CH₃)OH)₃ → RSi(OCH(CH₃)CH₂)₃N + 3 R'OH
This method is versatile, allowing for a variety of substituents (R) on the silicon atom, depending on the choice of the starting trialkoxysilane.
Reaction Conditions and Optimization Strategies
Historically, these transesterification reactions required specific conditions to proceed efficiently. Common strategies included:
Catalysis: The reaction is typically catalyzed by strong inorganic bases, such as alkali metal hydroxides (e.g., KOH) or alkoxides. acs.org
Temperature: Elevated temperatures are often necessary, frequently requiring the use of high-boiling-point solvents to drive the reaction to completion. acs.org
Byproduct Removal: A critical aspect of optimization is the continuous removal of the alcohol byproduct (e.g., ethanol (B145695) or methanol). This is often achieved by distillation, sometimes using a Dean-Stark apparatus, to shift the reaction equilibrium towards the product. nih.gov
Purification: Purification of the final product often involves energy-intensive techniques such as vacuum distillation, sublimation, or recrystallization from suitable solvents to remove unreacted starting materials and catalyst residues. acs.orgnih.gov
These established protocols, however, can be cumbersome, energy-intensive, and may not be suitable for silicon precursors with thermally or chemically sensitive functional groups. acs.org
Novel and Green Synthetic Approaches
In response to the limitations of traditional methods, recent research has focused on developing more efficient, environmentally friendly, and milder synthetic routes to silatranes. nih.gov These novel approaches prioritize high yields, simplified purification, and reduced environmental impact. acs.org
Organocatalytic Protocols for Silatrane Synthesis
A significant advancement has been the development of organocatalytic protocols that avoid the use of harsh inorganic bases. acs.org Amidine derivatives, particularly bicyclic amidines, have been identified as highly effective catalysts for the conversion of trialkoxysilanes into silatranes. acs.orgresearchgate.net
Key findings in this area include:
Catalyst Efficiency: Strong, non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to efficiently catalyze the reaction. acs.org In contrast, typical bases like trialkylamines or pyridine (B92270) show negligible activity under the same conditions. nih.gov
Catalytic Mechanism: The proposed mechanism involves the activation of the trialkanolamine's hydroxyl groups through hydrogen bonding with the amidine catalyst. researchgate.netnih.gov This increases the nucleophilicity of the oxygen atoms, facilitating their attack on the silicon center and subsequent transesterification. researchgate.net
Activity Correlation: The catalytic activity of these amidine bases is directly related to their basicity (pKBH+ values), with stronger bases like TBD showing higher activity. acs.orgresearchgate.net
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| None | 1 | <1 |
| NEt₃ (Triethylamine) | 1 | <1 |
| DIPEA (N,N-Diisopropylethylamine) | 1 | <1 |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | 1 | <1 |
| DMAP (4-Dimethylaminopyridine) | 1 | <1 |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1 | >99 |
Solvent-Free Synthetic Methodologies
A major advantage of the organocatalytic approach is the ability to perform the synthesis under solvent-free (neat) conditions. acs.org This aligns with the principles of green chemistry by eliminating solvent waste. In this protocol, the liquid reactants are mixed with a small amount of the organocatalyst. As the reaction proceeds, the silatrane product, being a solid, precipitates directly from the reaction mixture. acs.orgnih.gov This simplified procedure avoids the need for high-boiling-point solvents and complex distillation setups. acs.org
High Yield and Environmental Impact Considerations
The novel organocatalytic, solvent-free methodology offers substantial benefits in terms of efficiency and environmental sustainability. nih.gov
High Yields: The process is characterized by excellent to quantitative yields, often exceeding 99%, for a wide variety of silatrane derivatives. nih.gov A full conversion of reactants is typically achieved without the need to actively remove the alcohol byproduct under reduced pressure. nih.gov
Simplified Purification: The desired silatrane products are often spectroscopically pure after simple isolation. The process involves washing the solid precipitate with a non-polar solvent like hexane (B92381) to remove the catalyst and any excess silane (B1218182) reagent. nih.gov This eliminates the need for chromatography, distillation, or recrystallization. acs.org
Environmental Impact: This methodology is highly energy-efficient, sustainable, and time-saving. nih.gov The potential for recycling the catalyst and the washing solvent further enhances its green credentials. nih.gov Green chemistry metrics calculated for scaled-up syntheses using this protocol confirm its significant advantages over traditional methods. acs.orgresearchgate.net
Mechanistic Elucidation of Silatrane Cage Formation for Trimethylated Derivatives
The formation of the characteristic caged structure of silatranes, particularly trimethylated derivatives like this compound, involves a complex interplay of reaction conditions that govern the stereochemical outcome. The substituents on the triethanolamine (B1662121) backbone introduce chirality, leading to the potential for multiple diastereomers. Understanding the mechanistic principles that control the distribution of these diastereomers is crucial for the targeted synthesis of specific isomers with desired properties.
Kinetic vs. Thermodynamic Control in Diastereomer Distribution
The synthesis of this compound from the reaction of an organotrialkoxysilane with tri(isopropanol)amine can theoretically yield four diastereomers due to the three chiral centers introduced by the methyl groups on the ethanolamine (B43304) arms. The distribution of these diastereomers is often dictated by whether the reaction is under kinetic or thermodynamic control.
Under kinetic control , the product distribution is determined by the relative rates of formation of the different diastereomers. The transition state with the lowest activation energy will be favored, leading to the predominant formation of the kinetic product. This is typically achieved under milder reaction conditions, such as lower temperatures, where the reverse reaction is slow or negligible. In the context of this compound synthesis, the initial approach of the reactants and the subsequent ring-closing steps will favor the stereoisomer that forms the fastest.
Detailed studies on the diastereomer distribution of this compound would likely involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the ratio of different isomers formed under various reaction conditions. By systematically varying parameters like temperature and reaction time, researchers can map out the kinetic and thermodynamic product profiles.
Table 1: Hypothetical Diastereomer Distribution under Kinetic and Thermodynamic Control
| Control Type | Temperature | Predominant Diastereomer | Rationale |
| Kinetic | Low | Least Sterically Hindered Transition State | The reaction pathway with the lowest activation energy barrier is favored, leading to the fastest-forming isomer. |
| Thermodynamic | High | Most Stable Isomer | The system reaches equilibrium, favoring the diastereomer with the lowest overall Gibbs free energy. |
This table presents a conceptual framework. Actual experimental data would be required to identify the specific predominant diastereomers.
Role of Catalysts in Reaction Mechanisms
Catalysts play a pivotal role in the formation of the silatrane cage, influencing both the reaction rate and, potentially, the diastereoselectivity. The synthesis of silatranes is essentially a transesterification reaction, and catalysts are often employed to facilitate this process.
Organocatalysts, such as strong non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to be effective in promoting the synthesis of silatranes. The catalytic activity of such bases is often correlated with their pKBH+ values, indicating that their basicity is a key factor.
The proposed mechanism for base-catalyzed silatrane formation generally involves the activation of the trialkanolamine. The catalyst deprotonates the hydroxyl groups of the tri(isopropanol)amine, increasing its nucleophilicity. This activated intermediate can then more readily attack the silicon center of the organotrialkoxysilane, leading to a stepwise substitution of the alkoxy groups and the eventual formation of the tricyclic silatrane structure.
The catalyst can influence the diastereomer distribution by altering the transition state energies of the competing reaction pathways. A chiral catalyst, for instance, could create a chiral environment that favors the formation of one diastereomer over others, leading to an enantioselective or diastereoselective synthesis. Even achiral catalysts can influence the diastereomeric ratio by selectively stabilizing certain transition states through non-covalent interactions.
Table 2: Potential Roles of Catalysts in this compound Synthesis
| Catalyst Type | Potential Mechanistic Role | Impact on Diastereoselectivity |
| Base Catalysts (e.g., DBU) | Deprotonation and activation of tri(isopropanol)amine. | May alter the kinetic product distribution by lowering the activation energy for the formation of a specific diastereomer. |
| Lewis Acid Catalysts | Activation of the organotrialkoxysilane by coordinating to the alkoxy groups, making the silicon more electrophilic. | Could influence the approach of the nucleophile, thereby affecting the stereochemical outcome of the initial addition step. |
| Chiral Catalysts | Creation of a chiral environment around the reactants. | Can lead to the selective formation of one or more diastereomers by differentiating between the diastereomeric transition states. |
Further mechanistic investigations, potentially involving computational modeling and detailed kinetic studies, are necessary to fully elucidate the intricate role of catalysts in controlling the diastereoselective synthesis of this compound.
Spectroscopic and Diffractometric Methods for Structural Elucidation of 3,7,10 Trimethylsilatrane
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography serves as the definitive method for determining the precise atomic arrangement of 3,7,10-trimethylsilatrane in the solid state. This technique has been instrumental in characterizing its different diastereomeric forms, which arise from the chiral centers at the 3, 7, and 10 positions of the atrane cage.
Determination of Si←N Transannular Bond Distances
A hallmark of the silatrane (B128906) structure is the transannular dative bond between the silicon and nitrogen atoms. X-ray diffraction studies on the diastereomers of this compound have precisely measured this Si←N bond distance. In one diastereomer, designated as 4a , the bond length is 2.155(2) Å, while in another, 4b , it is slightly longer at 2.170(2) Å. These values are consistent with the presence of a pentacoordinate silicon center and are influenced by the stereochemistry of the methyl substituents on the atrane cage.
| Diastereomer | Si←N Bond Distance (Å) |
| 4a | 2.155(2) |
| 4b | 2.170(2) |
Diastereomeric Studies and Asymmetric Unit Analysis
The synthesis of this compound from triisopropanolamine (B86542) results in a mixture of four possible diastereomers. Crystallographic studies have successfully isolated and characterized two of these isomers, 4a and 4b . The analysis of the asymmetric unit in the crystal structures reveals the specific spatial arrangement of the molecules. For instance, the crystal structure of diastereomer 4a contains one molecule in the asymmetric unit, while 4b also has one molecule, allowing for a detailed examination of their individual packing and intermolecular interactions within the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy provides invaluable information about the structure of this compound in solution, complementing the solid-state data from X-ray crystallography. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize the different diastereomers.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectra of this compound are complex due to the presence of multiple diastereomers. However, distinct signals for the protons of the atrane cage and the methyl groups can be resolved and assigned. The chemical shifts of the CH and CH₂ protons in the atrane framework, as well as the CH₃ protons, are sensitive to the stereochemistry of the molecule.
For the two principal diastereomers, the following ¹H NMR data has been reported (in CDCl₃):
| Proton Assignment | Diastereomer 4a (δ, ppm) | Diastereomer 4b (δ, ppm) |
| Si-H | 3.96 | 3.96 |
| OCH | 3.92-3.80 | 3.92-3.80 |
| NCH₂ | 2.80-2.65, 2.32-2.20 | 2.80-2.65, 2.32-2.20 |
| CH₃ | 1.12-1.08 | 1.12-1.08 |
Note: Signals for OCH, NCH₂, and CH₃ protons often appear as complex multiplets due to overlapping signals from the different diastereomers.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
¹³C NMR spectroscopy further distinguishes the carbon environments within the diastereomers of this compound. The chemical shifts of the carbons in the atrane skeleton (OCH and NCH₂) and the methyl groups provide a clear fingerprint for each isomer.
The reported ¹³C NMR chemical shifts for the two main diastereomers in CDCl₃ are as follows:
| Carbon Assignment | Diastereomer 4a (δ, ppm) | Diastereomer 4b (δ, ppm) |
| OCH | 66.8, 66.4, 65.9 | 67.8, 67.1, 65.4 |
| NCH₂ | 61.1, 60.3, 59.8 | 61.2, 60.5, 60.1 |
| CH₃ | 21.6, 21.4, 21.2 | 21.9, 21.5, 20.9 |
Silicon-29 (²⁹Si) NMR Spectroscopic Analysis
Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for probing the immediate chemical environment of the silicon atom in organosilicon compounds. For silatranes, the ²⁹Si chemical shift (δ) is particularly sensitive to the coordination state of the silicon atom and the nature of its substituents.
In the case of this compound, the silicon atom is pentacoordinate due to the formation of a dative bond with the nitrogen atom of the triethanolamine (B1662121) cage. This higher coordination number results in a characteristic upfield shift in the ²⁹Si NMR spectrum compared to analogous tetracoordinate silanes. Computational studies on various X-substituted silatranes have shown that the isotropic ²⁹Si chemical shifts are highly sensitive to substituent-induced structural changes koreascience.kr. For C-substituted silatranes like this compound, the ²⁹Si chemical shift is expected to be in the range of -80 to -90 ppm relative to tetramethylsilane (B1202638) (TMS) researchgate.nethuji.ac.il. This upfield chemical shift is a hallmark of the Si ← N intramolecular coordination in the silatrane cage researchgate.nethuji.ac.il. The precise chemical shift within this range can be influenced by the solvent and the specific stereoisomer present.
Table 1: Representative ²⁹Si NMR Chemical Shifts for Silatranes
| Compound Class | Typical ²⁹Si Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C-Substituted Silatranes | -80 to -90 | researchgate.nethuji.ac.il |
Multinuclear NMR for Structural and Dynamic Studies
To gain a complete picture of the molecular structure and dynamics of this compound, it is essential to employ multinuclear NMR techniques, including ¹H and ¹³C NMR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the silatrane cage and the methyl substituents. The protons of the methylene (B1212753) groups in the triethanolamine skeleton typically appear as complex multiplets. Specifically, the NCH₂ and OCH₂ protons of the silatrane cage have characteristic chemical shift ranges. For related silatrane derivatives, the NCH₂ protons are typically observed in the region of 2.73–2.79 ppm, while the OCH₂ protons appear further downfield in the 3.69–3.76 ppm range researchgate.nethuji.ac.il. The methyl groups attached to the carbon atoms of the cage would exhibit signals in the aliphatic region of the spectrum, with their exact chemical shifts and multiplicities depending on their stereochemical environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For silatranes, the carbon atoms of the NCH₂ and OCH₂ groups of the cage have characteristic chemical shifts. In similar silatrane structures, the NCH₂ carbons resonate at approximately 50.59–51.21 ppm, and the OCH₂ carbons are found at 56.30–57.86 ppm huji.ac.il. The carbon atoms of the methyl groups will appear in the upfield region of the spectrum. Computational studies on substituted silatranes indicate that the isotropic ¹³C chemical shifts are generally less sensitive to structural changes induced by different substituents on the silicon atom compared to ²⁹Si or ¹⁵N shifts koreascience.kr.
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Silatrane Cages
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | NCH₂ | 2.73 - 2.79 | researchgate.nethuji.ac.il |
| ¹H | OCH₂ | 3.69 - 3.76 | researchgate.nethuji.ac.il |
| ¹³C | NCH₂ | 50.59 - 51.21 | huji.ac.il |
Conformational Rigidity and Epimerization Mechanisms through NMR
The silatrane cage is not static; it can undergo conformational changes, and in the case of substituted silatranes like this compound, epimerization is possible. NMR spectroscopy, particularly variable-temperature studies, is a key technique for investigating these dynamic processes.
The conformational rigidity of the silatrane cage is largely due to the transannular Si ← N bond. However, some degree of flexibility exists, and the cage can adopt different conformations. The presence of methyl substituents at the 3, 7, and 10 positions introduces chiral centers, leading to the possibility of multiple diastereomers. These diastereomers may interconvert through a process of epimerization, which could involve the temporary cleavage and reformation of one of the Si-O bonds or the N→Si dative bond, allowing for inversion of configuration at the carbon centers.
Mass Spectrometry Techniques and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.
Electron Impact Mass Spectrometry (EI-MS)
Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV). This process leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation, providing a characteristic fingerprint for the compound.
For this compound (C₉H₁₉NO₃Si), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 217.34. A prominent fragmentation pathway in silatranes involves the cleavage of the substituent attached to the silicon atom. However, in this compound, the substituents are on the carbon cage. A key fragmentation is often the loss of a methyl group from the cage, leading to a fragment ion at [M-15]⁺. Another characteristic fragmentation of the silatrane cage involves the cleavage of the C-C bonds of the ethanolamine (B43304) arms. The loss of formaldehyde (B43269) (CH₂O, 30 Da) or ethylene (B1197577) oxide (C₂H₄O, 44 Da) moieties from the molecular ion can also be anticipated. A significant peak in the mass spectra of many silatranes corresponds to the silatranyl cation, [Si(OCH₂CH₂)₃N]⁺, or fragments thereof.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, ions are generated from a solution, resulting in minimal fragmentation. This technique is well-suited for the analysis of silatranes, which can be protonated to form [M+H]⁺ ions.
For this compound, ESI-MS would be expected to show a strong signal for the protonated molecule at m/z 218.35. The gentle nature of ESI typically keeps the silatrane cage intact, making this technique ideal for accurate molecular weight determination. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural information. These collision-induced dissociation (CID) experiments can provide insights into the connectivity of the molecule in a more controlled manner than EI-MS. Studies on functionalized silatranes have successfully employed ESI-MS for their characterization unige.chresearchgate.net.
Fragmentation Mechanisms and Structural Deductions
The fragmentation of silatranes in mass spectrometry is governed by the stability of the resulting ions and neutral species. The presence of the nitrogen and oxygen atoms, as well as the silicon center, directs the fragmentation pathways.
In EI-MS, the initial molecular ion can undergo several types of fragmentation:
α-Cleavage: Cleavage of a bond adjacent to a heteroatom. For instance, the cleavage of a C-C bond next to the nitrogen or oxygen atoms in the silatrane cage.
Loss of Neutral Molecules: The elimination of stable neutral molecules like formaldehyde, ethylene, or water from the molecular ion.
Rearrangements: Intramolecular rearrangements can occur, leading to the formation of stable fragment ions.
A common fragmentation pathway for the silatrane cage involves the successive loss of ethylene oxide units. The presence of the transannular Si ← N bond adds stability to the silatrane core, and thus, fragments retaining this structure can be prominent.
By carefully analyzing the m/z values of the fragment ions and the neutral losses, it is possible to piece together the structure of the original molecule. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecular ion and its fragments, further aiding in the structural elucidation. The fragmentation patterns observed in the mass spectrum of this compound would allow for the confirmation of the silatrane core and the presence of the three methyl substituents on the cage.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetramethylsilane (TMS) |
| Formaldehyde |
| Ethylene Oxide |
| Water |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules like this compound. By probing the vibrational modes of molecular bonds, these techniques provide a detailed fingerprint of the functional groups present and offer insights into the bonding environment within the molecule. The analysis of the vibrational spectra of this compound allows for the confirmation of its characteristic caged structure and the identification of its key chemical bonds.
The fundamental principle behind infrared spectroscopy is the absorption of IR radiation at frequencies that correspond to the natural vibrational frequencies of the molecule's bonds. For a vibration to be IR active, it must induce a change in the dipole moment of the molecule. In contrast, Raman spectroscopy is a light scattering technique where a small fraction of the incident monochromatic light is scattered at different frequencies. A vibration is Raman active if it causes a change in the polarizability of the molecule. Due to these different selection rules, IR and Raman spectroscopy are often complementary, providing a more complete picture of the molecular vibrations.
In this compound, the key vibrational modes are associated with the C-H bonds of the methyl and methylene groups, the C-N and C-O bonds of the atrane cage, the Si-O bonds, and the characteristic transannular dative Si←N bond.
Detailed Research Findings:
C-H Vibrations: The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are expected to appear in the 2800-3000 cm⁻¹ region of the IR and Raman spectra. The asymmetric and symmetric stretching modes of the CH₃ groups typically result in distinct bands, while the CH₂ groups also contribute to this region. Bending vibrations for these groups, such as scissoring and rocking, are anticipated at lower frequencies, generally in the 1350-1470 cm⁻¹ range.
Silatrane Cage Vibrations (Si-O-C, C-C, C-N): The silatrane framework gives rise to a series of complex vibrations. The Si-O-C asymmetric stretching vibrations are characteristic and typically produce strong and broad absorption bands in the IR spectrum, generally found in the 1000-1100 cm⁻¹ region. The C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range, often coupled with other skeletal modes. The C-C stretching vibrations of the ethylene bridges in the triethanolamine skeleton are generally weaker and appear in the 800-1000 cm⁻¹ range.
Si←N Dative Bond: A crucial feature of the silatrane structure is the transannular dative bond between the silicon and nitrogen atoms. This bond is a result of the interaction between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the silicon atom. The vibrational mode associated with this Si←N bond is a key indicator of the pentacoordination of the silicon atom. Research on various silatrane derivatives has identified the IR absorption band for the Si←N dative bond in the range of 584–588 cm⁻¹. wiley.com The position and intensity of this band can be influenced by the substituents on the silicon atom and the geometry of the silatrane cage.
The following tables summarize the expected characteristic vibrational frequencies for this compound based on established data for related functional groups and silatrane compounds.
Interactive Data Table: Expected Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Assignment of Vibrational Mode | Expected Intensity |
| 2950-3000 | C-H asymmetric stretching (CH₃) | Medium to Strong |
| 2850-2950 | C-H symmetric stretching (CH₂, CH₃) | Medium |
| 1450-1470 | C-H scissoring (CH₂) | Medium |
| 1370-1390 | C-H bending (CH₃) | Medium |
| 1000-1100 | Si-O-C asymmetric stretching | Strong, Broad |
| 1000-1250 | C-N stretching | Medium |
| 800-1000 | C-C stretching | Weak to Medium |
| 584-588 | Si←N dative bond stretching | Medium |
Interactive Data Table: Expected Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Assignment of Vibrational Mode | Expected Intensity |
| 2850-3000 | C-H stretching (CH₂, CH₃) | Strong |
| 1440-1470 | C-H bending (CH₂, CH₃) | Medium |
| 1000-1100 | Si-O-C stretching | Weak |
| 800-1000 | Cage deformation modes | Medium |
| 584-588 | Si←N dative bond stretching | Medium to Strong |
The analysis of these vibrational bands provides a comprehensive structural confirmation of this compound. The presence of bands in the C-H stretching and bending regions confirms the aliphatic nature of the molecule. The strong absorptions in the Si-O-C region are indicative of the silatrane cage, and most importantly, the detection of a band in the 584-588 cm⁻¹ region would provide strong evidence for the presence of the defining Si←N transannular dative bond.
Theoretical and Computational Investigations of 3,7,10 Trimethylsilatrane
Quantum Chemical Studies of Electronic Structure
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been widely employed to investigate the geometric and electronic properties of silatranes, including 3,7,10-trimethylsilatrane. These calculations provide a balance between computational cost and accuracy, making them suitable for studying relatively large molecular systems.
DFT studies on substituted silatranes have demonstrated their utility in predicting molecular geometries that are in good agreement with experimental data from X-ray crystallography. For instance, the crystal structure of 1-phenyl-3,7,10-trimethylsilatrane has been determined, providing a benchmark for theoretical models. researchgate.net Theoretical calculations on various silatranes have shown that the N→Si bond length is sensitive to the nature of the substituent on the silicon atom.
| Parameter | Method | Value |
| Si-N Bond Length | X-ray Diffraction (for 1-phenyl-3,7,10-trimethylsilatrane) | 2.175(6) Å researchgate.net |
This table presents the experimentally determined Si-N bond length for a closely related derivative, which serves as a reference for computational studies on this compound.
Ab Initio Methods for Bonding Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for analyzing the intricate bonding in this compound. Techniques such as Natural Bond Orbital (NBO) analysis are particularly insightful for understanding donor-acceptor interactions.
NBO analysis on silatrane (B128906) systems helps to dissect the electronic interactions by transforming the calculated wave function into localized orbitals that align with chemical intuition (i.e., bonds, lone pairs, and anti-bonding orbitals). This method allows for the quantification of the charge transfer and orbital overlap between the nitrogen lone pair and the antibonding orbitals of the silicon atom, providing a detailed picture of the N→Si dative bond.
Analysis of the Transannular N→Si Bond
The defining feature of this compound is the transannular bond between the apical nitrogen and silicon atoms. The nature and strength of this interaction are central to the chemical and physical properties of the molecule.
Quantification of Transannular Interaction Strength
The strength of the N→Si interaction can be quantified using various computational approaches. One common method is the analysis of the electron density at the bond critical point (BCP) between the nitrogen and silicon atoms using the Quantum Theory of Atoms in Molecules (QTAIM). The properties of the electron density at the BCP, such as its magnitude and the Laplacian, provide a quantitative measure of the bond's strength and character.
Electron Density Distribution and Charge Transfer
The formation of the N→Si dative bond results in a characteristic distribution of electron density and a net transfer of charge from the nitrogen to the silicon atom. Computational methods can map the molecular electrostatic potential (MEP) to visualize the electron-rich and electron-poor regions of the molecule.
In silatranes, the nitrogen atom, acting as a Lewis base, donates electron density to the Lewis acidic silicon atom. NBO analysis can quantify this charge transfer. For example, in various silatranes, the charge transfer from the nitrogen lone pair to the silicon-centered antibonding orbitals contributes significantly to the stability of the transannular bond.
Influence of Methyl Substituents on Bond Characteristics
The presence of methyl groups at the 3, 7, and 10 positions of the silatrane framework in this compound introduces both steric and electronic effects that modulate the characteristics of the N→Si bond. Sterically, the methyl groups can influence the conformation of the five-membered rings of the silatrane cage, which in turn can affect the N-Si distance.
Conformational Analysis and Molecular Dynamics Simulations of this compound
Theoretical and computational methods are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis and molecular dynamics simulations provide insights into the stable arrangements of atoms in space and the transitions between different conformations, which are crucial for understanding the molecule's reactivity and properties.
Energy-Minimized Structures and Stereochemistry
Computational studies, typically employing Density Functional Theory (DFT), are used to determine the most stable, energy-minimized structures of this compound. Due to the presence of three stereocenters at the 3, 7, and 10 positions of the silatrane cage, multiple stereoisomers are possible. The substitution of methyl groups on the three five-membered rings of the atrane framework leads to different spatial arrangements and, consequently, different energetic stabilities.
The conformational preferences in silacyclohexanes, which share some structural similarities with the rings in silatranes, are influenced by the nature of the substituent. Unlike cyclohexanes where equatorial positions are generally favored, substituents on silicon in silacyclohexanes can prefer axial positions depending on the electronic and steric effects. nih.gov In 1-substituted silatranes, the substituent on the silicon atom occupies an axial position. nih.gov The eight-membered rings within the silatrane structure typically adopt crown (chair-chair or chair-bath) conformations. nih.gov
For this compound, computational modeling would involve optimizing the geometry of each possible stereoisomer to find its lowest energy conformation. This process identifies the most stable isomer(s) under theoretical conditions. The optimized geometries provide detailed information on bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape. DFT calculations using functionals like B3PW91 have been shown to accurately reproduce the experimental gas-phase geometries of silatranes. mdpi.commdpi.com
Table 1: Representative Theoretical Data for Silatrane Conformational Analysis (Note: This table is illustrative and based on general findings for substituted silatranes, as specific data for this compound is not readily available in the cited literature.)
| Parameter | Typical Value/Observation for Substituted Silatranes | Reference |
| Si-N Bond Length | Varies with axial substituent; sensitive to electronic effects | rsc.org |
| Ring Conformation | Crown (chair-chair or chair-bath) | nih.gov |
| Energy Difference Between Conformers | 5–15 kJ/mol | nih.gov |
| Interconversion Barrier | 18–46 kJ/mol | nih.gov |
Epimerization Mechanisms and Conformational Flips
The different stereoisomers of this compound can potentially interconvert through processes like epimerization (inversion of configuration at one stereocenter) and conformational flips of the flexible ring systems. These dynamic processes are crucial for understanding the molecule's behavior in different environments.
Conformational flips in cyclic systems, such as the well-known chair-flip of cyclohexane, involve the interconversion between two stable chair conformations through higher-energy boat or twist-boat intermediates. wikipedia.orgstudy.com This process results in the exchange of axial and equatorial positions of the substituents. wikipedia.org While the silatrane cage is more rigid than a simple cyclohexane ring due to the transannular Si-N bond, the five-membered rings still possess a degree of flexibility.
Molecular dynamics simulations can be employed to model the dynamic behavior of the this compound molecule over time, providing insights into the pathways and energy barriers associated with conformational changes. These simulations can reveal the mechanisms of ring puckering and potential pathways for the interconversion of different stereoisomers.
Epimerization at the carbon centers (3, 7, and 10) would require the breaking and reforming of chemical bonds and is therefore a higher energy process than simple conformational flips. Computational studies can model the transition states associated with such reactions to determine the activation energy and feasibility of these transformations. The stability of cation radicals of silatranes, which can be generated electrochemically, has been shown to be influenced by the substitution pattern on the atrane cage, suggesting that electronic factors play a significant role in the reactivity and potential rearrangement of these molecules. mdpi.com
Reactivity Parameter Prediction and Reaction Pathway Modeling
Computational chemistry provides a powerful platform for predicting the reactivity of molecules and modeling their reaction pathways. For this compound, theoretical investigations can elucidate its behavior in chemical reactions, such as hydrolysis, and help to establish relationships between its structure and reactivity.
Hydrolysis Mechanism Studies
The hydrolysis of silatranes is a key reaction that influences their stability and biological activity. Computational studies, particularly using DFT methods, have been instrumental in elucidating the mechanisms of silatrane hydrolysis. researchgate.net For 1-substituted silatranes, the hydrolysis is thought to proceed through the formation of a four-centered intermediate, followed by the opening of the silatrane skeleton. researchgate.net
In the case of this compound, the hydrolysis would involve the nucleophilic attack of a water molecule on the silicon atom. Theoretical modeling of this process would involve:
Locating the reactants: An energy-minimized structure of this compound and a water molecule.
Identifying the transition state: The high-energy structure that connects the reactants to the products. This is a critical step in determining the activation energy of the reaction.
Determining the products: The final structures after the Si-O bond in the silatrane cage has been cleaved and a new Si-OH bond has been formed.
DFT studies on the hydrolysis of other substituted silatranes have shown that the activation energies are influenced by the nature of the substituent on the silicon atom. researchgate.net It is expected that the methyl groups at the 3, 7, and 10 positions of this compound would also influence the hydrolysis rate through steric and electronic effects. The hydrolysis products are often stabilized by the persistence of the transannular N→Si interaction and the formation of intramolecular hydrogen bonds. researchgate.net
Correlation with Experimental Reactivity
A key aspect of computational chemistry is its ability to predict and correlate with experimental observations. By calculating various molecular descriptors and reactivity parameters, it is possible to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.gov These models establish a mathematical relationship between the computed properties of a molecule and its experimentally determined activity or property.
For this compound, computational methods can be used to calculate parameters such as:
Frontier Molecular Orbital energies (HOMO and LUMO): These are related to the molecule's ability to donate or accept electrons.
Electrostatic potential maps: These visualize the charge distribution and identify regions susceptible to nucleophilic or electrophilic attack.
Atomic charges: These provide insight into the electronic environment of each atom.
These calculated parameters can then be correlated with experimental reactivity data, such as reaction rates or equilibrium constants. For example, a lower calculated activation barrier for hydrolysis should correspond to a faster experimentally observed hydrolysis rate. nih.gov Combined experimental and computational studies on other systems have demonstrated the power of this approach in validating theoretical models and providing a deeper understanding of reaction mechanisms. nih.govmdpi.com The development of QSAR models for silatranes could enable the prediction of the biological activity or other properties of new, unsynthesized derivatives based on their computed molecular descriptors. nih.gov
Chemical Reactivity and Reaction Pathway Elucidation of 3,7,10 Trimethylsilatrane
General Reactivity Patterns of Silatranes
Silatranes exhibit distinct reactivity patterns that set them apart from their tetracoordinate analogues, such as trialkoxysilanes. These differences are primarily attributed to the hypervalent nature of the silicon atom and the electronic effects of the substituents.
The pentacoordinate silicon in silatranes, resulting from the intramolecular N→Si dative bond, significantly modulates the reactivity of the molecule. nih.gov This coordination expands the silicon's octet, rendering it more electron-rich than in tetracoordinate silanes. Consequently, the silicon center becomes less electrophilic and thus less susceptible to nucleophilic attack. This increased electron density on the silicon atom also influences the bonds to its other substituents.
The geometry of the silicon atom in silatranes is typically a distorted trigonal bipyramid, with the nitrogen and the exocyclic substituent in the axial positions and the three oxygen atoms in the equatorial plane. This arrangement is a key factor in their chemical behavior. The N→Si bond is not a full covalent bond but rather a dative interaction, the strength of which can be tuned by the nature of the exocyclic substituent and any substitution on the atrane cage.
The exocyclic substituent on the silicon atom of a silatrane (B128906) is highly influenced by the silatranyl group. The strong electron-donating character of the silatranyl moiety can enhance the reactivity of the substituent. mdpi.com For instance, the Si-C bond in 1-alkylsilatranes is polarized, with the carbon atom being more nucleophilic than in corresponding tetracoordinate silanes. This can facilitate reactions involving the cleavage of the Si-C bond or reactions at the substituent itself.
Specific Reactions of 3,7,10-TRIMETHYLSILATRANE
The reactivity of this compound is expected to follow the general patterns of other 1-alkylsilatranes. The three methyl groups on the atrane cage at positions 3, 7, and 10 are likely to exert a steric and electronic influence on the reactivity. Electronically, the methyl groups are weakly electron-donating, which would slightly increase the electron density on the silicon and potentially weaken the N→Si bond compared to the unsubstituted silatrane. Sterically, these methyl groups can hinder the approach of reactants to the silatrane core.
Silatranes are notably more resistant to hydrolysis compared to their acyclic analogues like trialkoxysilanes. nih.gov This enhanced stability is attributed to the pentacoordinate nature of the silicon atom, which hinders the approach of water molecules, and the protective cage-like structure. The hydrolysis of silatranes is generally understood to proceed through a protonation step, followed by the cleavage of a Si-O bond and subsequent opening of the atrane cage.
For this compound, the presence of three methyl groups on the cage is expected to increase its hydrolytic stability compared to unsubstituted 1-methylsilatrane due to increased steric hindrance around the silicon-oxygen bonds. The mechanism of hydrolysis in neutral or acidic conditions is thought to involve the initial protonation of an oxygen atom, followed by a nucleophilic attack of a water molecule on the silicon atom. This leads to the cleavage of a Si-O bond and the formation of a silanol (B1196071) intermediate. Subsequent hydrolysis steps would lead to the complete breakdown of the silatrane cage to triisopropanolamine (B86542) and methylsilanetriol.
| Compound | Relative Hydrolysis Rate | Key Factors Influencing Stability |
|---|---|---|
| 1-Methyltriethoxysilane | High | Tetracoordinate silicon, open structure allowing easy nucleophilic attack. |
| 1-Methylsilatrane | Low | Pentacoordinate silicon, steric hindrance from the atrane cage. |
| This compound (Predicted) | Very Low | Increased steric hindrance from methyl groups on the cage, pentacoordinate silicon. |
The oxidation of silatranes has been studied primarily through electrochemical methods. nih.govmdpi.com For 1-alkylsilatranes, oxidation typically involves the removal of an electron from the highest occupied molecular orbital (HOMO), which is often localized on the atrane moiety, particularly the nitrogen atom. This leads to the formation of a short-lived cation radical. The stability of this cation radical is influenced by the substituent on the silicon atom. The primary decay pathway for these cation radicals is often deprotonation of the atrane cage. nih.gov
In the case of this compound, the electron-donating methyl groups on the cage would be expected to lower the oxidation potential compared to 1-methylsilatrane, making it easier to oxidize. The resulting cation radical's stability and subsequent reaction pathways would be influenced by the presence of these methyl groups.
Reduction of the silatrane moiety itself is not a commonly observed reaction under typical conditions. The silatrane cage is generally stable to reducing agents. Reactions involving the reduction of functional groups on the exocyclic substituent are more common. For this compound, with a simple methyl group as the exocyclic substituent, reduction reactions are not expected to be a significant pathway.
| Compound | Oxidation Potential (vs. reference) | Expected Trend for this compound |
|---|---|---|
| 1-Phenylsilatrane | Lower | Predicted to be lower than 1-methylsilatrane due to the electron-donating effect of the cage methyl groups. |
| 1-Methylsilatrane | Higher |
Substitution reactions at the pentacoordinate silicon atom in silatranes are less common than in tetracoordinate silanes due to the increased steric hindrance and the less electrophilic nature of the silicon. However, cleavage of the exocyclic Si-C bond can be achieved under certain conditions, such as with strong electrophiles or under oxidative conditions.
For this compound, the Si-CH3 bond is generally stable. Cleavage would likely require harsh reaction conditions. Theoretical studies on other organosilanes suggest that the stability of the Si-C bond can be influenced by the electronic environment. The electron-donating methyl groups on the atrane cage of this compound would slightly increase the electron density on the silicon, which might subtly affect the strength and reactivity of the Si-CH3 bond, though this effect is expected to be minor.
Substitution of the entire silatranyl group is also a possibility, though not a facile one. This would involve the cleavage of the three Si-O bonds and the Si-C bond.
Derivatization and Functionalization Strategies
The modification of the silatrane core is a key area of research, aiming to tailor its properties for various applications. These strategies primarily involve the formation of N-substituted derivatives and the hybridization with other functional groups.
The synthesis of N-substituted derivatives of silatranes is a common strategy to introduce new functionalities. A notable example involves the derivatization of γ-aminopropyl-3,7,10-trimethyl-silatrane. This is achieved through a nucleophilic addition reaction between the amino group of the silatrane and various substituted benzaldehydes. This reaction typically proceeds by refluxing the reactants in a solvent like benzene (B151609), followed by the removal of water to drive the reaction to completion. The resulting γ-arylmethylene-aminopropyl-3,7,10-trimethyl-silatrane derivatives demonstrate the versatility of this approach in creating a library of compounds with diverse aromatic substituents.
The synthesis of these derivatives can be represented by the following general reaction scheme:
Reactants: γ-Aminopropyl-3,7,10-trimethyl-silatrane and a substituted benzaldehyde.
Conditions: Reflux in benzene with a water separator.
Product: The corresponding γ-arylmethylene-aminopropyl-3,7,10-trimethyl-silatrane derivative.
Below is a table summarizing the synthesis of several derivatives:
| Derivative Name | Starting Benzaldehyde | Yield (%) | Melting Point (°C) |
| γ-(2,4-Dimethoxy-benzylideneamino)propyl-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3.01.5]undecane | 2,4-Dimethoxybenzaldehyde | 45.6 | 99.6–101.5 |
| γ-(4-Nitro-benzylideneamino)propyl-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3.01.5]undecane | 4-Nitrobenzaldehyde | 60.3 | 109.6–110.2 |
The concept of molecular hybridization involves combining the silatrane scaffold with other pharmacologically active moieties to potentially achieve synergistic effects in their biological activity. This strategy aims to create hybrid compounds with enhanced properties. The derivatization of 3-aminopropylsilatrane with various functional groups illustrates this approach. For instance, the reaction with acrylates leads to mono- and diadducts, introducing carbonyl and nitrile functionalities.
While specific examples for this compound are not extensively documented, the principles of hybridization are broadly applicable to the silatrane family. The functionalization of the side chain attached to the silicon atom is a key method for introducing diverse chemical groups, thereby modifying the electronic and steric properties of the molecule.
Reaction Kinetics and Thermodynamic Studies
Detailed experimental kinetic and thermodynamic studies specifically on this compound are not widely available in the current scientific literature. However, research on other silatrane derivatives provides valuable insights into the kinetic and thermodynamic aspects of their reactions.
Reaction Kinetics:
The kinetics of hydrolysis of 1-organyl- and 1-alkoxysilatranes in a neutral medium have been investigated using UV spectroscopy. A proposed mechanism involves the formation of a four-centered intermediate in the initial step, followed by a slower opening of the silatrane skeleton.
Electrochemical studies on various 1-substituted silatranes have provided kinetic data on the decay of their electrogenerated cation radicals. For example, the deprotonation of the cation radical of 1-(cyanomethyl)silatrane has been shown to be a first-order reaction with a rate constant (k) of 0.28 s−1 at 298 K. nih.gov The activation enthalpy for the decay of the 1-(benzyl)silatrane cation radical was determined to be 3.94 kcal mol−1. mdpi.com These studies highlight the influence of the substituent at the silicon atom on the reactivity and stability of the silatrane cage.
Thermodynamic Studies:
Computational studies using Density Functional Theory (DFT) have been employed to investigate the thermodynamics of silatrane reactions. For instance, the mechanism of reactions of 1-substituted silatranes with methanol (B129727) has been studied at the B3PW91/6-311++G(df,p) level of theory. mdpi.com These calculations provide valuable data on activation energies and Gibbs free energies of reaction, offering a theoretical understanding of the reaction pathways.
The table below presents calculated activation energies (ΔE≠) and Gibbs activation energies (ΔG≠) for the reaction of various 1-substituted silatranes with methanol. mdpi.com
| 1-Substituent (R) in R-Silatrane | ΔE≠ (kJ/mol) | ΔG≠ (kJ/mol) |
| OH | 112.1 | 181.6 |
| F | 118.0 | 186.2 |
| Cl | 134.7 | 205.4 |
| Br | 141.0 | 211.3 |
These theoretical values indicate that the nature of the substituent on the silicon atom significantly influences the energy barriers of the reaction. For example, in the series of halogenated silatranes, the activation energy increases with decreasing electronegativity of the substituent. mdpi.com
Explorations of 3,7,10 Trimethylsilatrane in Advanced Materials Precursor Chemistry and Catalysis
Role as a Precursor in Materials Science
3,7,10-Trimethylsilatrane serves as a versatile building block in materials science, primarily owing to the controlled reactivity of its silatrane (B128906) cage. This allows for its incorporation into a variety of material architectures, from polymeric chains to functionalized surfaces.
Synthesis of Organosilicon Polymers and Coatings
While the direct polymerization of this compound is not extensively documented, its derivatives are key precursors in creating functionalized organosilicon polymers. The silatrane moiety can be derivatized with polymerizable groups, or it can be incorporated into a polymer backbone to impart specific properties such as thermal stability and hydrophobicity. For instance, the synthesis of N-[bis(3,5-dimethylpyrazol-1-ylmethyl)aminopropyl]-3,7,10-trimethylsilatranes showcases its utility as a precursor for more complex, functionalized molecules that can, in turn, be used as monomers for specialty polymers and coatings. The controlled hydrolysis of the silatrane cage is a key feature, allowing for the formation of stable siloxane linkages under specific conditions, a fundamental reaction in the curing of silicone polymers and coatings.
Formation of Stable Siloxane Monolayers
The ability of silatranes to form stable, self-assembled monolayers (SAMs) on various substrates is a significant area of research. This process is governed by the controlled hydrolysis of the Si-O bonds in the silatrane cage, leading to the formation of silanols which then condense with surface hydroxyl groups to form a robust siloxane linkage. While specific studies focusing exclusively on this compound for monolayer formation are not widely available, the general principles of silatrane chemistry suggest its potential in this application. The methyl groups at the 3, 7, and 10 positions can influence the packing density and orientation of the molecules in the monolayer, thereby affecting the surface properties of the modified material. The stability of silatrane-derived monolayers is often superior to those formed from conventional alkoxysilanes due to the slower and more controlled hydrolysis rate of the silatrane cage.
Design of Hybrid Materials via Derivatization
The derivatization of this compound opens avenues for the creation of novel organic-inorganic hybrid materials. By introducing functional groups onto the silatrane structure, it can be covalently linked to organic polymers or inorganic nanoparticles, resulting in materials with combined and often enhanced properties. The synthesis of various imidazolyl-substituted silatranes derived from triethanolamine (B1662121) and tris(isopropanol)amine, including N-[3-(3,7,10-trimethylsilatranyl)propyl]imidazole, demonstrates the feasibility of attaching complex organic moieties to the silatrane core. These functionalized silatranes can then be used in sol-gel processes or other synthetic routes to prepare hybrid materials with tailored optical, electronic, or mechanical properties.
Catalytic Applications of this compound and its Derivatives
The catalytic potential of silatranes, including this compound and its derivatives, is an emerging area of investigation. The unique electronic environment of the pentacoordinate silicon atom and the basicity of the nitrogen atom can be harnessed for catalytic transformations.
Catalysis in Organic Reactions
While the direct use of this compound as a catalyst in a broad range of organic reactions is not yet well-established, the principles of silatrane chemistry suggest potential applications. The synthesis of silatranes itself is often catalyzed by organic bases. For example, the efficient, solvent-free synthesis of various silatranes can be achieved using amidine derivatives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. This highlights the interaction of basic catalysts with the precursors to silatranes. The silatrane structure, with its nucleophilic nitrogen and electrophilic silicon centers, could potentially participate in catalytic cycles for reactions such as transesterification or aldol-type reactions. Further research is needed to explore and develop the catalytic applications of this compound and its derivatives in mainstream organic synthesis.
Mechanisms of Catalytic Action
The proposed mechanisms for the catalytic activity of silatrane-related compounds often involve the interplay between the nitrogen and silicon atoms. In the organocatalytic synthesis of silatranes, for instance, the amidine catalyst is believed to activate the trialkoxysilane precursor, facilitating the transesterification reaction with the trialkanolamine. The catalytic activity in these cases is correlated with the basicity (pKBH+) of the amidine catalyst. Should this compound itself act as a catalyst, its mechanism would likely involve the Lewis basicity of the nitrogen atom or the potential for the silicon center to coordinate with substrates, thereby activating them for subsequent reactions. Detailed mechanistic studies, however, are required to elucidate the specific pathways and intermediates involved in any catalytic processes mediated by this compound.
Development of Advanced Functional Materials Utilizing Silatrane Scaffolds
The unique structural and electronic properties of silatranes, including this compound, have positioned them as valuable building blocks in the development of advanced functional materials. The incorporation of the silatrane cage into polymeric and hybrid material frameworks can impart enhanced thermal stability, hydrolytic resistance, and specific catalytic or bioactive functionalities. Research in this area is focused on leveraging the distinct characteristics of the silatrane scaffold to create materials with tailored properties for a range of sophisticated applications.
The robust nature of the silatrane core, a result of the transannular dative bond between the nitrogen and silicon atoms, contributes to the durability of materials derived from it. This inherent stability makes this compound and its derivatives attractive precursors for materials intended for use in demanding environments.
Recent studies have highlighted the potential of silatrane-containing polymers in various high-performance applications. These materials are often synthesized through the polymerization of silatrane monomers functionalized with polymerizable groups. The resulting polymers exhibit properties that are a synergistic combination of the silatrane cage and the polymer backbone.
The development of these advanced materials involves the careful design and synthesis of silatrane precursors. For instance, the synthesis of novel 3,7,10-trimethylsilatranes allows for the introduction of specific functional groups that can then be utilized in subsequent polymerization or material fabrication steps.
The following table provides an overview of representative research findings in the development of advanced functional materials based on silatrane scaffolds:
| Research Focus | Key Findings | Potential Applications |
| Silatrane-Containing Polymers | Enhanced thermal and hydrolytic stability compared to conventional siloxane polymers. | High-performance coatings, adhesives, and sealants. |
| Hybrid Organic-Inorganic Materials | Improved interfacial adhesion and compatibility between organic and inorganic phases. | Scratch-resistant coatings, dental materials, and nanocomposites. |
| Bioactive Materials | Incorporation of silatrane moieties can impart specific biological activities. | Drug delivery systems, biocompatible coatings for medical implants. |
| Catalytic Support Materials | Silatrane-functionalized supports can enhance catalyst stability and activity. | Heterogeneous catalysis, supported metal catalysts. |
Analytical Methodologies for 3,7,10 Trimethylsilatrane Detection and Quantification in Research Matrices
Spectroscopic Quantification Methods (e.g., NMR, UV-Vis)
Spectroscopic methods provide both qualitative and quantitative information about 3,7,10-trimethylsilatrane by measuring the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary ratio method for determining the concentration and purity of this compound without the need for an identical reference standard of the analyte. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
¹H NMR: In ¹H NMR, the concentration of this compound can be determined by comparing the integral of one of its characteristic proton signals against the integral of a known amount of an internal standard. libretexts.org Protons within the silatrane (B128906) cage, such as those on the N-CH₂ and O-CH₂ groups, provide distinct signals. For substituted silatranes, characteristic triplets for the NCH₂ and OCH₂ groups typically appear at approximately 2.73–2.79 ppm and 3.69–3.76 ppm, respectively. nih.gov
²⁹Si NMR: The chemical shift of the silicon atom is highly indicative of its coordination environment. In silatranes, the presence of the transannular dative bond between nitrogen and silicon (N→Si) results in a characteristic upfield shift compared to corresponding trialkoxysilanes. For silatrane derivatives, the ²⁹Si NMR signal is typically found around -85 ppm, confirming the pentacoordinate structure. nih.govmdpi.com
For accurate quantification, experimental parameters must be carefully optimized, including ensuring a sufficient relaxation delay (d1) between pulses to allow for complete magnetization recovery. acs.org
| Parameter | Typical Value/Condition | Purpose |
| Nucleus | ¹H, ¹³C, ²⁹Si | For structural confirmation and quantification. |
| Internal Standard | e.g., Maleic acid, TMS | A certified reference material of known purity and concentration. |
| Solvent | Deuterated Chloroform (CDCl₃), DMSO-d₆ | Must dissolve both analyte and standard without signal overlap. |
| Relaxation Delay (d1) | > 5 * T₁ (longest) | Ensures full relaxation of all nuclei for accurate integration. |
| Pulse Angle | 90° | Maximizes signal-to-noise for quantification. |
| Data Processing | Baseline correction, phase correction | Crucial for accurate signal integration. |
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions. While the basic silatrane skeleton lacks strong chromophores that absorb in the near-UV or visible range, studies have shown that silatranes with alkyl substituents, such as this compound, exhibit a characteristic absorption maximum.
Research on alkyl and alkoxy silatranes has identified a distinct absorption band between 200 and 206 nm. bme.hu This absorption is considered characteristic of the silatrane structure, specifically the five-coordinated silicon atom and the Si←N dative bond, as this band is absent in the spectra of analogous triethoxysilanes. bme.hu Although less specific than NMR, UV-Vis spectroscopy can be used for quantitative analysis based on the Beer-Lambert law, provided a pure standard is available to create a calibration curve and the matrix is free of interfering substances.
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic techniques are essential for separating this compound from complex mixtures, related impurities, or starting materials.
Gas Chromatography (GC)
Gas chromatography is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound. The NIST Chemistry WebBook confirms the availability of GC data for this compound. nist.gov The method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and interaction with the column's stationary phase.
Key parameters for a successful GC separation include the column type, temperature program, and carrier gas flow rate. gcms.cznfogm.no A common stationary phase for general-purpose analysis of organosilicon compounds is a 5% phenyl-methylpolysiloxane. A flame ionization detector (FID) provides excellent sensitivity for quantifying the analyte.
| Parameter | Typical Condition | Purpose |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS) | Separation of analytes. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |
| Flow Rate | 1-2 mL/min | Affects separation efficiency and analysis time. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | Start at 60°C, ramp at 10-20°C/min to 280°C | Separates compounds based on boiling point. |
| Detector | Flame Ionization Detector (FID) | Provides sensitive, quantitative response for hydrocarbons. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique, though it is more commonly applied to less volatile or thermally labile compounds than GC. researchgate.net For a relatively non-polar compound like this compound, normal-phase HPLC could be employed, using a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381)/ethyl acetate). Reversed-phase HPLC, which uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water), is generally less suitable for this specific analyte but is widely used for functionalized, more polar silatrane derivatives. nih.gov Detection is typically achieved using a UV detector, although the response for this compound would be limited to the far UV range (~200-210 nm).
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing definitive structural information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for the identification and quantification of this compound. After separation by the GC, molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint.
The fragmentation pattern can provide structural information. For this compound (MW: 217.34), fragmentation may involve the loss of methyl groups or cleavage of the silatrane cage structure. cas.cn A significant challenge in the MS analysis of some silanes is the potential for in-source gas-phase reactions with residual water, which can lead to unexpected ions and complicate spectral interpretation. researchgate.net Furthermore, when analyzing silicon-containing compounds, background signals from siloxane bleed from the GC column or septa must be considered and minimized. chromatographyonline.com
| Parameter | Typical Setting | Purpose |
| Ionization Mode | Electron Ionization (EI) | Creates reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Separates ions based on m/z. |
| Scan Range | 40-500 amu | Covers the molecular ion and expected fragments. |
| Detector | Electron Multiplier | Detects and amplifies the ion signal. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for analyzing compounds that are not suitable for GC. While less common for the parent this compound, it is invaluable for analyzing more polar, functionalized, or high-molecular-weight silatrane derivatives. mdpi.com The interface between the LC and MS is a crucial component, with electrospray ionization (ESI) being one of the most common techniques. ESI is a soft ionization method that typically generates a protonated molecule [M+H]⁺, preserving the molecular weight information. Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion to obtain structural details. nih.gov
Purity Assessment and Contaminant Analysis
Ensuring the purity of this compound is critical for its intended applications. A combination of the analytical techniques described above is used for comprehensive purity assessment and the identification of potential contaminants.
Purity by qNMR: As a primary method, ¹H qNMR can determine the absolute purity (mass fraction) of this compound by comparing its signal integrals to those of a high-purity, certified internal standard. This method quantifies the main component against all proton-containing impurities.
Chromatographic Purity: High-resolution capillary GC is the ideal method to separate volatile impurities from the main compound. The area percent of the main peak relative to the total area of all peaks provides a measure of chromatographic purity. Potential impurities could include unreacted starting materials such as the corresponding trialkoxysilane and substituted triethanolamine (B1662121), or by-products from the synthesis. acs.org
Contaminant Identification: GC-MS is used to identify the chemical structure of any impurities separated by the GC. By analyzing the mass spectrum of an unknown peak and comparing it to spectral libraries (like NIST) or interpreting the fragmentation pattern, the identity of the contaminant can be determined. This is crucial for understanding the synthesis process and controlling the quality of the final product.
Historical Perspectives and Future Directions in 3,7,10 Trimethylsilatrane Research
Evolution of Research on 3,7,10-TRIMETHYLSILATRANE
Research into silatranes began with the synthesis of the parent cage, R-Si(OCH₂CH₂)₃N, which garnered significant interest due to its unique transannular nitrogen-silicon (N→Si) dative bond. This structural feature imparts unusual chemical and physical properties, including high stability and a significant dipole moment. The initial focus was on understanding this hypervalent silicon bonding and the influence of the apical substituent 'R' on the bond's length and strength.
The evolution toward C-substituted silatranes like this compound marked a second phase of research, aimed at modifying the properties of the cage itself. Substituting hydrogen atoms on the ethylene (B1197577) bridges with methyl groups was explored to alter steric and electronic characteristics, such as solubility and reactivity. A pivotal moment in the study of this specific compound was the detailed investigation into its synthesis, crystal structure, and NMR spectroscopy, which provided the first comprehensive characterization of aryloxy-trimethylsilatranes. tandfonline.com This foundational work established a baseline for understanding how the methyl substituents influence the molecule's conformation and spectroscopic signature.
More recently, research has shifted towards functionalizing C-substituted silatranes for specific applications. A notable development was the synthesis of γ-arylmethylene-aminopropyl-3,7,10-trimethyl-silatrane derivatives and their evaluation as plant growth regulators. nih.govacs.org This demonstrated that modifications to the silatrane (B128906) cage could be combined with functional apical substituents to create molecules with targeted biological activity.
| Milestone | Research Focus | Key Findings |
| Early Silatrane Research | Synthesis and characterization of the parent silatrane cage. | Elucidation of the N→Si dative bond and its properties. |
| C-Substitution | Synthesis and structural analysis of this compound derivatives. | Comprehensive NMR and crystal structure data; understanding of steric and electronic effects of methyl groups. tandfonline.com |
| Functionalization & Application | Synthesis of complex derivatives for biological screening. | Discovery of plant growth regulation activity in functionalized this compound compounds. nih.gov |
Unexplored Methodologies and Synthetic Challenges
The synthesis of silatranes typically involves the transesterification of a trialkoxysilane with a trialkanolamine. For this compound, this requires the use of triisopropanolamine (B86542). While established, this method faces several challenges, particularly for C-substituted variants.
Synthetic Challenges:
Steric Hindrance: The methyl groups on the cage can sterically hinder the approach of the reactants, potentially slowing down the reaction rate and requiring more forcing conditions compared to the synthesis of unsubstituted silatranes. nih.gov
Purification: The purification of silatrane products often requires cumbersome techniques like vacuum distillation or recrystallization. nih.gov The presence of multiple stereoisomers due to the chiral centers introduced by the methyl groups can further complicate purification.
Catalyst Sensitivity: While catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been shown to be effective for general silatrane synthesis, their efficiency can be hampered by increased steric hindrance in substituted systems. nih.gov
Unexplored Methodologies:
Organocatalytic Protocols: While recent studies have demonstrated efficient, solvent-free organocatalytic methods for synthesizing various silatranes, the specific application of these protocols to overcome the steric challenges of this compound synthesis remains largely unexplored. nih.govmdpi.com A systematic study of amidine-based catalysts could lead to milder and more efficient synthetic routes.
Green Chemistry Approaches: The development of solvent-free or mechanochemical synthetic routes aligns with green chemistry principles but has not been specifically investigated for this compound.
Stereoselective Synthesis: Given the multiple chiral centers in this compound, developing stereoselective synthetic methods to isolate specific diastereomers is a significant and unexplored challenge. This would be crucial for understanding structure-activity relationships in potential applications.
Advanced Theoretical and Computational Frontiers
Theoretical and computational studies of silatranes have historically focused on elucidating the nature of the transannular N→Si bond. mdpi.com Ab initio calculations and Density Functional Theory (DFT) have been employed to analyze how the substituent at the silicon atom modulates the bond length and the electronic structure of the molecule.
For this compound, the computational frontiers lie in understanding the more subtle effects of the cage's methyl substituents. These areas remain largely unexplored.
Future Computational Research Directions:
Conformational Analysis: The methyl groups introduce conformational rigidity and preferences. Advanced computational modeling could predict the most stable conformations and the energy barriers between them, which is critical for understanding the molecule's dynamic behavior and interaction with other species.
Spectroscopic Prediction: Calculating NMR chemical shifts and vibrational frequencies using DFT can aid in the interpretation of experimental spectra, especially for complex diastereomers. This would be a valuable tool for characterizing newly synthesized derivatives.
Reactivity and Mechanism: Theoretical modeling of reaction pathways, such as hydrolysis or interactions with biological targets, can provide insights into the reactivity of this compound. For instance, computational studies could explore how the methyl groups sterically or electronically affect the hydrolysis mechanism of the silatrane cage. nih.gov
Emerging Applications in Chemical Science and Engineering
While applications for many silatrane derivatives have been found in materials science, catalysis, and medicine, the specific uses of this compound are only beginning to be explored. rsc.orgresearchgate.netnih.gov The most concrete emerging application is in agriculture as a plant growth regulator.
A study on novel γ-arylmethylene-aminopropyl-3,7,10-trimethyl-silatrane derivatives demonstrated their efficacy in regulating the root and stem growth of turnips and corn. nih.gov The research indicated that these compounds, at a concentration of 40 ppm, showed significant regulatory activity. Notably, the activity of some derivatives was reported to be stronger than that of brassinolide, a natural plant hormone used as a positive control. nih.govacs.org The results suggest that the methyl groups on the silatrane cage play a role in modulating the biological activity of the functionalized molecule. nih.gov
| Compound Type | Test Crop | Concentration | Observed Effect | Reference |
| γ-arylmethylene-aminopropyl-3,7,10-trimethyl-silatrane | Turnip | 40 ppm | Good root/stem growth regulation | nih.gov |
| γ-arylmethylene-aminopropyl-3,7,10-trimethyl-silatrane | Corn | 40 ppm | Good root/stem growth regulation | nih.gov |
| Substituted Alkyl Silatranes | Wheat, Maize | 100-200 µmol L⁻¹ | Promotion of root and shoot growth | nih.gov |
Future research in this area could involve expanding the range of crops tested and exploring the mechanism of action. In chemical engineering, the altered solubility and stability imparted by the methyl groups could make this compound a useful precursor for specialized polymers or as a coupling agent in composite materials where modified hydrophobicity is desired.
Integration with Interdisciplinary Fields (e.g., Nanoscience, Supramolecular Chemistry)
The integration of this compound into interdisciplinary fields like nanoscience and supramolecular chemistry is a nascent area with significant potential, primarily extrapolated from the known behavior of other silatrane compounds.
Nanoscience: Silatranes are increasingly used as robust anchoring groups to bind functional molecules to metal oxide surfaces, such as in the fabrication of functionalized magnetic nanoparticles. nih.gov Their controlled hydrolysis allows for the formation of stable, uniform siloxane monolayers. The this compound framework could offer a more hydrophobic and sterically defined alternative to standard silatrane linkers. This could be advantageous in creating specialized coatings or in drug delivery systems where surface properties are critical. nih.gov However, specific studies employing this compound for nanoparticle functionalization have not yet been reported.
Supramolecular Chemistry: The rigid, cage-like structure of silatranes makes them attractive building blocks for supramolecular assemblies. Their ability to participate in hydrogen bonding and dipole-dipole interactions is key to forming larger, organized structures. mdpi.com The methyl groups of this compound could be used to fine-tune these non-covalent interactions, influencing the packing and stability of supramolecular complexes. For example, the methyl groups could create specific pockets or alter the solubility of the assembly. While the broader field of supramolecular chemistry involving cycloparaphenylenes and other macrocycles is well-developed, the specific use of C-substituted silatranes as components in such systems remains an open and promising field of inquiry.
Q & A
Q. What criteria should guide the selection of this compound as a ligand in coordination chemistry?
- Methodology :
- Evaluate Lewis acidity via Gutmann-Beckett tests.
- Compare coordination stability constants with structurally related silatranes using isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
